molecular formula C9H12ClN B8810566 3-Chloro-2-isobutylpyridine

3-Chloro-2-isobutylpyridine

Cat. No.: B8810566
M. Wt: 169.65 g/mol
InChI Key: MRGHHULLQNYQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-isobutylpyridine is a useful research compound. Its molecular formula is C9H12ClN and its molecular weight is 169.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

3-chloro-2-(2-methylpropyl)pyridine

InChI

InChI=1S/C9H12ClN/c1-7(2)6-9-8(10)4-3-5-11-9/h3-5,7H,6H2,1-2H3

InChI Key

MRGHHULLQNYQCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=CC=N1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Chloro-2-iodopyridine (1.552 g, 6.482 mmol), isobutylboronic acid (0.725 g, 7.112 mmol), potassium carbonate (2.7 g, 0.0195 mol) and silver oxide (3.8 g, 0.0164 mol) were suspended in THF (25 mL). The mixture was degassed three times and 1,1-Bis(diphenylphosphino)ferrocene-palladium(11)dichloride dichloromethane (1:1) (0.520 g, 0.637 mmol) was added. The reaction mixture was heated at 75° C. under nitrogen for seven hours. The mixture was diluted EtOAc (15 mL) and washed with an aqueous solution of hydrochloric acid (2.0 M, 2×15 mL). The organic layer was discarded and the aqueous layer basified with careful addition of a saturated aqueous solution of sodium hydrogen carbonate (50 mL). The product was extracted with EtOAc (2×15 mL). The organics were combined, dried over sodium sulfate, filtered, and concentrated in vacuo. The resulting crude was purified by silica gel chromatography eluting with 0 to 5% EtOAc in heptane to yield the title compound as a colourless oil (0.582 g, 53% yield).
Quantity
1.552 g
Type
reactant
Reaction Step One
Quantity
0.725 g
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
1,1-Bis(diphenylphosphino)ferrocene-palladium(11)dichloride dichloromethane
Quantity
0.52 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six
Quantity
3.8 g
Type
catalyst
Reaction Step Seven
Yield
53%

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